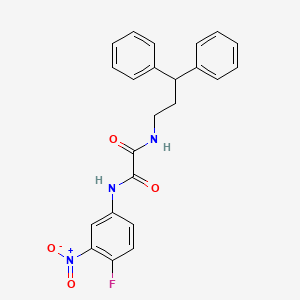

N'-(3,3-diphenylpropyl)-N-(4-fluoro-3-nitrophenyl)ethanediamide

Description

N'-(3,3-Diphenylpropyl)-N-(4-fluoro-3-nitrophenyl)ethanediamide is a synthetic ethanediamide derivative characterized by two key structural motifs:

- 3,3-Diphenylpropyl group: A branched alkyl chain with two phenyl substituents, contributing to hydrophobic interactions and steric bulk.

- 4-Fluoro-3-nitrophenyl group: An aromatic ring with electron-withdrawing substituents (fluoro and nitro), influencing electronic properties and reactivity.

This compound is structurally analogous to intermediates in polyimide synthesis (e.g., 3-chloro-N-phenyl-phthalimide derivatives) and acetamide-based bioactive molecules (e.g., anti-inflammatory or antioxidant agents) . Its synthesis likely follows routes similar to those for related N-substituted ethanediamides, such as coupling reactions or amidation steps involving activated esters or acyl chlorides .

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)-N'-(4-fluoro-3-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O4/c24-20-12-11-18(15-21(20)27(30)31)26-23(29)22(28)25-14-13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,19H,13-14H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYNIAXJMMVSCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(3,3-diphenylpropyl)-N-(4-fluoro-3-nitrophenyl)ethanediamide, with the CAS number 899974-63-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C23H20FN3O4

- Molecular Weight : 423.42 g/mol

- Structure : The compound features a diphenylpropyl moiety linked to a nitrophenyl group via an ethanediamide structure.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Receptor Binding : The compound has shown affinity for various receptors, potentially influencing neurotransmitter systems. Studies indicate that it may act as an antagonist or modulator at certain adrenergic and dopaminergic receptors.

- Enzymatic Inhibition : Preliminary data suggest that this compound may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of certain neurotransmitters in the synaptic cleft.

In Vitro Studies

Research has demonstrated the following biological activities:

- Antidepressant Effects : In animal models, this compound exhibited significant antidepressant-like effects as measured by the forced swim test and tail suspension test.

- Neuroprotective Properties : The compound showed potential neuroprotective effects against oxidative stress in neuronal cell cultures, indicating its possible role in neurodegenerative disease management.

In Vivo Studies

Case studies have reported the following findings:

- Behavioral Studies : In rodent models, administration of the compound resulted in improved locomotor activity and reduced anxiety-like behaviors, suggesting anxiolytic properties.

- Pharmacokinetics : Studies indicate that the compound has favorable pharmacokinetic properties with good oral bioavailability and a half-life conducive to therapeutic use.

Data Table: Summary of Biological Activities

Case Studies

-

Study on Antidepressant Activity :

- Objective : To evaluate the antidepressant effects using behavioral tests.

- Methodology : Rodents were treated with varying doses of the compound.

- Results : Significant reduction in immobility time was observed compared to control groups.

-

Neuroprotective Study :

- Objective : To assess neuroprotective effects against oxidative stress.

- Methodology : Neuronal cultures were exposed to oxidative agents before treatment with the compound.

- Results : Marked decrease in cell death and oxidative stress markers was noted.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structural analogs and their functional distinctions:

Table 1: Structural and Functional Comparison

Key Insights:

Fluoro substituents (common in all compounds) enhance lipophilicity and metabolic resistance .

Bioactivity Trends: Amino groups (e.g., 40007) correlate with anti-inflammatory activity, likely via interactions with inflammatory mediators like COX-2 . Nitro groups may require metabolic activation (e.g., reduction to amines) for bioactivity, as seen in prodrug systems .

Synthetic Routes :

- The target compound’s synthesis may parallel compound 40007 , where nitro groups are introduced via nitration or retained from precursors (e.g., 4-nitrophenylacetamide intermediates) .

- Zinc/HCl reduction steps (used in 40007 synthesis) suggest the nitro group in the target compound could be modified post-synthesis for functional diversification .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing N'-(3,3-diphenylpropyl)-N-(4-fluoro-3-nitrophenyl)ethanediamide?

- Key Steps :

Intermediate Formation : Synthesize the 3,3-diphenylpropylamine moiety via reductive amination or coupling reactions, as demonstrated in analogous compounds .

Amidation : Couple the intermediate with 4-fluoro-3-nitrobenzoic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Purification : Use gradient elution (e.g., 55–95% acetonitrile in aqueous buffer) for HPLC purification to achieve ≥98% purity .

- Yield Optimization : Adjust reaction stoichiometry and temperature to improve yields (e.g., 63% yield achieved via Ugi multicomponent reactions in related syntheses) .

Q. How is the compound characterized post-synthesis?

- Spectroscopic Techniques :

- 1H NMR : Analyze aromatic protons (δ 7.0–7.6 ppm for diphenyl groups) and amide NH signals (δ 10.7–13.3 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 277.0026 for nitroaryl derivatives) .

- Chromatography : Validate purity via reverse-phase HPLC with UV detection (λmax ≈ 255 nm for nitroaromatic absorption) .

Q. What stability and storage conditions are critical for this compound?

- Storage : Store at -20°C in airtight, light-protected containers to prevent degradation .

- Stability : Monitor for hydrolysis of the ethanediamide linkage under acidic/basic conditions using periodic NMR or LC-MS analysis .

Advanced Research Questions

Q. How can researchers resolve low synthetic yields (<20%) observed in early-stage reactions?

- Methodological Adjustments :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling steps to enhance efficiency .

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with toluene or THF to reduce side reactions .

- Data-Driven Example : A Ugi reaction with 3,3-diphenylpropylamine achieved 63% yield by optimizing molar ratios and using ethyl-2-isocyanoacetate as a key component .

Q. What biological targets are plausible based on structural analogs?

- Kinase Inhibition : Analogous compounds (e.g., ATM/ATR kinase inhibitors) show activity via interaction with ATP-binding pockets, suggesting potential kinase targeting .

- Enzyme Interactions : Structural similarity to scytalone dehydratase inhibitors indicates possible use in studying fungal melanin biosynthesis pathways .

- Table 1 : Biological Activity of Structural Analogs

| Compound | Target | Activity (IC₅₀) | Source |

|---|---|---|---|

| CGK 733 (Analog) | ATM/ATR Kinase | 0.5 µM | |

| Fendiline (Structural analog) | Calcium Channels | 10 µM |

Q. How should researchers address contradictions in spectroscopic data across studies?

- Case Study : Discrepancies in NH proton chemical shifts (δ 10.7 vs. 13.3 ppm) may arise from solvent polarity (DMSO vs. CDCl₃) or hydrogen bonding .

- Resolution Strategies :

Standardized Protocols : Use deuterated DMSO for consistency in NMR analysis .

Control Experiments : Compare synthetic batches with reference standards to validate spectral assignments .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.